2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride
Description
Historical Development of Benzimidazole Scaffold in Drug Design
The benzimidazole nucleus first gained scientific attention in the 1940s when researchers hypothesized its structural similarity to purines, which are critical components of DNA and RNA. Woolley’s pioneering work in 1944 demonstrated the biological activity of benzimidazole derivatives, revealing their potential to mimic natural nucleotides. A pivotal discovery occurred in the 1950s when Brink and colleagues identified 5,6-dimethylbenzimidazole as a degradation product of vitamin B~12~, linking the scaffold to essential biochemical pathways. This finding catalyzed extensive research into benzimidazole’s therapeutic applications, leading to the development of antiparasitic agents like thiabendazole and mebendazole, proton pump inhibitors such as omeprazole, and antihypertensives like telmisartan.
Structural modifications at the 1-, 2-, and 5-positions of the benzimidazole core have proven critical for optimizing pharmacological activity. For example, substituting the 2-position with carbamate groups enhanced antiparasitic efficacy, while N-alkylation improved metabolic stability. These innovations established benzimidazole as a privileged scaffold capable of interacting with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-1-(2-methylprop-2-enyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14(2)13-22-17-8-6-5-7-16(17)21-20(22)12-15-9-10-18(23-3)19(11-15)24-4;/h5-11H,1,12-13H2,2-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSJCNNUFYUURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CC3=CC(=C(C=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the benzimidazole core.
Addition of the 2-Methylallyl Group: The 2-methylallyl group can be added through an alkylation reaction using 2-methylallyl bromide and the substituted benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the benzimidazole core or side chains.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a subject of interest in drug development:
- Antitumor Properties : Research indicates that benzimidazole derivatives, including this compound, show significant antitumor activity. They have been studied for their ability to inhibit Indolamine 2,3-dioxygenase-1 (IDO1), an enzyme associated with tumor immune evasion. Inhibitors of IDO1 can enhance the efficacy of immunotherapies by preventing the degradation of tryptophan, which tumors exploit to suppress immune responses .
- GABA-A Receptor Modulation : The benzimidazole scaffold is known to interact with GABA-A receptors, acting as positive allosteric modulators. This interaction suggests potential applications in treating anxiety and other neurological disorders by enhancing GABAergic transmission .
Therapeutic Potential
The therapeutic potential of this compound extends beyond its immediate biological activities:
- Cancer Treatment : Due to its IDO1 inhibitory activity, it is being explored as a candidate for cancer immunotherapy. The ability to modulate immune responses could provide a new avenue for enhancing the effectiveness of existing cancer treatments .
- Neurological Disorders : Its action on GABA-A receptors positions it as a potential treatment for anxiety disorders and other conditions related to GABAergic dysfunctions .
Case Studies and Research Findings
Several studies have documented the efficacy and mechanisms of action for compounds related to benzimidazoles:
- A study published in EXCLI Journal highlighted the strong binding interactions of benzimidazole analogues with IDO1, showing high inhibitory concentrations (IC50) and binding affinities (Kd) in various cancer cell lines .
- Another research article focused on the metabolic stability of benzimidazole derivatives compared to traditional drugs like alpidem. It demonstrated that these derivatives maintained higher levels of unmetabolized compound in human liver microsomes, suggesting better pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the benzimidazole core significantly influence melting points, solubility, and spectral properties. Key comparisons include:
Table 1: Comparative Physicochemical Data
- Melting Points : The target compound’s methoxy and 2-methylallyl substituents are expected to lower its melting point relative to chlorinated analogs (e.g., 3x, 146–148°C) due to reduced crystallinity from bulky groups .
- Spectral Data :
- The 3,4-dimethoxybenzyl group would produce distinct aromatic proton shifts in ¹H NMR (δ 6.7–7.1 ppm) compared to electron-withdrawing substituents like nitro (δ 8.0–8.5 ppm in 4c) .
- HRMS data for compound 11 (m/z 292.0391) highlights the precision required for validating molecular formulas in analogs .
Biological Activity
The compound 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.
Chemical Structure and Synthesis
The synthesis of 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride typically involves:
- Formation of the Benzimidazole Core : Condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
- Introduction of the 3,4-Dimethoxybenzyl Group : Achieved through nucleophilic substitution using 3,4-dimethoxybenzyl chloride.
- Addition of the 2-Methylallyl Group : Conducted via alkylation using 2-methylallyl bromide.
This compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains:
- Gram-positive bacteria : Exhibited significant inhibitory effects against Staphylococcus aureus.
- Gram-negative bacteria : Showed moderate activity against Escherichia coli and Klebsiella pneumoniae.
In vitro studies have demonstrated that compounds in this class can achieve minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 6.12 |
| Escherichia coli | 25 |
| Klebsiella pneumoniae | 20 |
Anticancer Activity
The anticancer potential of 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride has been explored in various studies:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
- IC50 Values :
- A549:
- HCC827:
- NCI-H358:
These results indicate a high potential for this compound to inhibit tumor cell proliferation effectively .
The mechanism by which benzimidazole derivatives exert their biological effects often involves:
- Inhibition of DNA Topoisomerases : Essential enzymes for DNA replication and transcription.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Antioxidant Activity : Reducing oxidative stress within cells.
These mechanisms contribute to both antimicrobial and anticancer properties, making benzimidazole derivatives promising candidates for drug development .
Case Studies
- Anticancer Study on Lung Cancer Cell Lines :
- Antimicrobial Efficacy Against Multidrug-Resistant Strains :
Q & A
Basic: What are the standard synthetic protocols for preparing 2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride?
Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with o-phenylenediamine derivatives under reflux conditions. For example, a modified protocol (similar to benzimidazole derivatives in ) uses:
- Step 1: React 3,4-dimethoxybenzyl chloride with o-phenylenediamine in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the benzimidazole core.
- Step 2: Introduce the 2-methylallyl group via nucleophilic substitution using 2-methylallyl bromide in the presence of a base (e.g., K₂CO₃) .
- Step 3: Purify the product via recrystallization or column chromatography, followed by salt formation with HCl in anhydrous ether .
Key Parameters:
- Reflux time (4–8 hours), solvent choice (ethanol or DMF), and stoichiometric ratios (1:1.2 for benzyl chloride to amine) are critical for yield optimization .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, allylic protons at δ 5.1–5.3 ppm) and aromatic ring integration .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 369.18 for the free base) and isotopic patterns matching Cl⁻ .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Catalyst Screening: Test SiO₂ nanoparticles (as in ) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF may improve solubility of intermediates .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 6 hours reflux) .
- Byproduct Analysis: Monitor side reactions (e.g., over-alkylation) via TLC or LC-MS to adjust reagent stoichiometry .
Advanced: How to resolve contradictions in reported biological activities of structurally similar benzimidazoles?
Answer:
- Experimental Replication: Standardize assay conditions (e.g., bacterial strain, inoculum size) when comparing antimicrobial activity (e.g., S. aureus vs. S. typhi in ).
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methoxy vs. chloro groups) to isolate contributions to activity .
- Computational Validation: Use molecular docking or DFT to predict binding affinities and correlate with experimental IC₅₀ values .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
- Storage: Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced: How does the 2-methylallyl group influence the compound’s reactivity and biological activity?
Answer:
- Reactivity: The allyl group participates in Michael addition or radical reactions, enabling post-synthetic modifications (e.g., thiol-ene click chemistry) .
- Biological Impact: Enhances lipophilicity (logP ~3.2), improving membrane permeability in antimicrobial assays ( ).
- Stability: Monitor for allylic oxidation (via HPLC) under accelerated stability conditions (40°C/75% RH) .
Advanced: What computational approaches are used to study substituent effects on benzimidazole derivatives?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-donating/withdrawing effects of substituents .
- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., bacterial enzymes) to rationalize SAR trends .
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity risks .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 37°C for 24 hours.
- Oxidative stress (3% H₂O₂) and UV light (254 nm).
- Analytical Monitoring: Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t90) .
Advanced: What strategies validate the purity of synthesized batches for pharmacological studies?
Answer:
- Orthogonal Methods: Combine HPLC (for purity), NMR (for structural integrity), and elemental analysis (C, H, N ±0.4%) .
- Residual Solvent Analysis: Use GC-MS to detect traces of DMF or ethanol (ICH Q3C limits) .
- Counterion Verification: Titrate free base against AgNO₃ to confirm HCl content .
Advanced: How to design experiments elucidating the compound’s mechanism of antimicrobial action?
Answer:
- Time-Kill Assays: Measure bactericidal activity over 24 hours against S. aureus ( ).
- Membrane Permeability Tests: Use propidium iodide uptake assays to assess cell wall disruption.
- Enzyme Inhibition: Screen against bacterial topoisomerase IV or DNA gyrase via ATPase activity assays .
- Resistance Studies: Serial passage experiments to evaluate mutation frequency under sub-MIC exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
